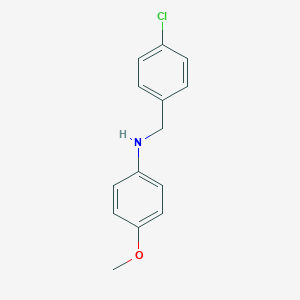
1-Deuteriopyrrole
概要
説明
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-Deuteriopyrrole, has been a topic of interest in recent years2. Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including pyrrole derivatives2. However, the specific synthesis methods for 1-Deuteriopyrrole are not readily available in the literature.Molecular Structure Analysis
The molecular structure of 1-Deuteriopyrrole is similar to that of pyrrole, with one hydrogen atom replaced by a deuterium atom1. Pyrrole is a 5-membered aromatic heterocycle3. However, the specific molecular structure analysis of 1-Deuteriopyrrole is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving 1-Deuteriopyrrole are not explicitly mentioned in the literature. However, pyrrole and its derivatives are known to undergo a variety of chemical reactions3. These include reactions with electrophiles, acylation, and reductions3.Physical And Chemical Properties Analysis
1-Deuteriopyrrole is a colorless, volatile, and flammable liquid1. However, detailed physical and chemical properties such as melting point, boiling point, density, etc., are not readily available in the literature.Safety And Hazards
The specific safety and hazards associated with 1-Deuteriopyrrole are not readily available in the literature. As with all chemicals, appropriate safety measures should be taken when handling 1-Deuteriopyrrole, including the use of personal protective equipment and working in a well-ventilated area.
将来の方向性
The future directions for 1-Deuteriopyrrole are not explicitly mentioned in the literature. However, given its importance as a building block in various chemical syntheses1, research into more efficient synthesis methods and broader applications could be potential future directions.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research into specialized chemical databases or consultation with a chemist may be required.
特性
IUPAC Name |
1-deuteriopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuteriopyrrole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
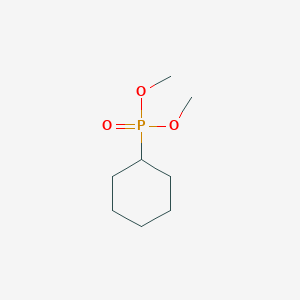
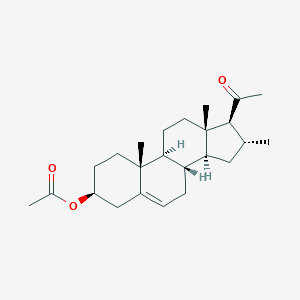
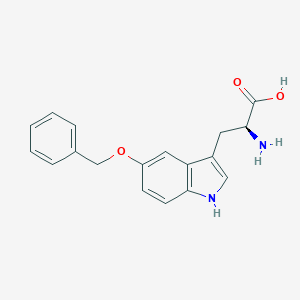
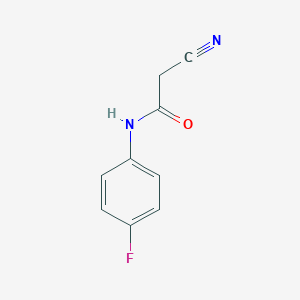
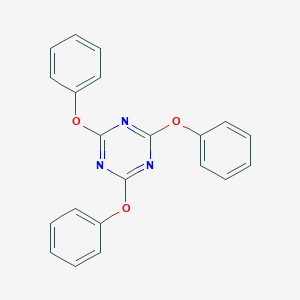
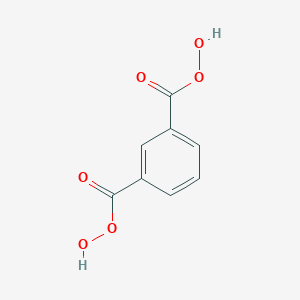
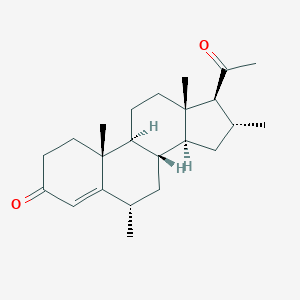
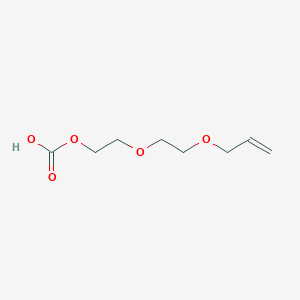
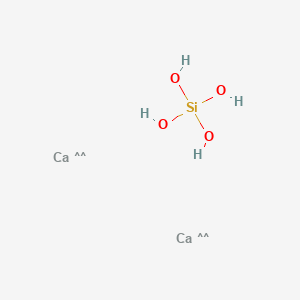
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
